
Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C6H9NaO4. It is a sodium salt derivative of 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylic acid. This compound is of interest due to its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate typically involves the reaction of 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylic acid with a sodium base. One common method is to dissolve the acid in water and then add sodium hydroxide to neutralize the acid, forming the sodium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale neutralization reactions, similar to the laboratory synthesis, but optimized for higher yields and purity.
化学反応の分析
Types of Reactions
Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) can be used under basic conditions.
Major Products
Oxidation: 2,2-bis(carboxymethyl)cyclopropane-1-carboxylate.
Reduction: 2,2-bis(hydroxymethyl)cyclopropane-1-methanol.
Substitution: 2,2-bis(halomethyl)cyclopropane-1-carboxylate.
科学的研究の応用
Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclopropane derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of polymers and other advanced materials due to its reactive cyclopropane ring.
作用機序
The mechanism by which sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate exerts its effects is primarily through its reactive cyclopropane ring. The strain in the ring makes it highly reactive, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes or other proteins, potentially inhibiting their activity by forming covalent bonds with active site residues.
類似化合物との比較
Similar Compounds
2,2-bis(hydroxymethyl)cyclopropane-1-carboxylic acid: The parent acid of the sodium salt.
Cyclopropane-1,1-dicarboxylic acid: Another cyclopropane derivative with two carboxylic acid groups.
Sodium cyclopropane-1-carboxylate: A simpler sodium salt with a single carboxylate group.
Uniqueness
Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is unique due to the presence of two hydroxymethyl groups attached to the cyclopropane ring. This structure imparts additional reactivity and potential for forming complex molecules, making it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C6H9NaO4 |
|---|---|
分子量 |
168.12 g/mol |
IUPAC名 |
sodium;2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H10O4.Na/c7-2-6(3-8)1-4(6)5(9)10;/h4,7-8H,1-3H2,(H,9,10);/q;+1/p-1 |
InChIキー |
JOGOKUOZOGAVEM-UHFFFAOYSA-M |
正規SMILES |
C1C(C1(CO)CO)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


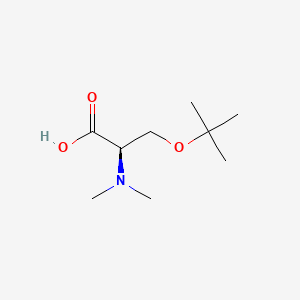

![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)
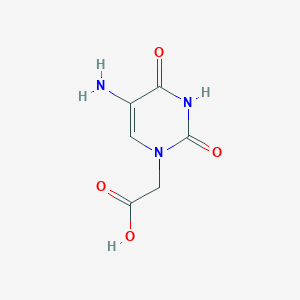
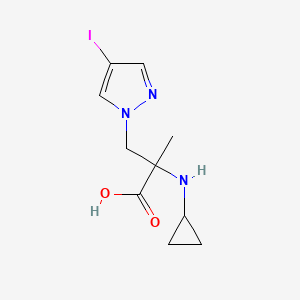

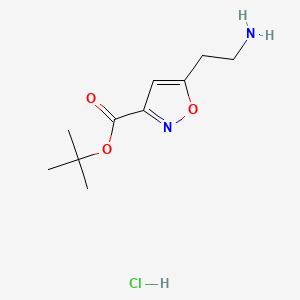
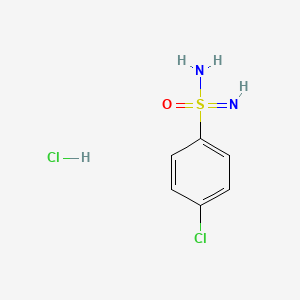
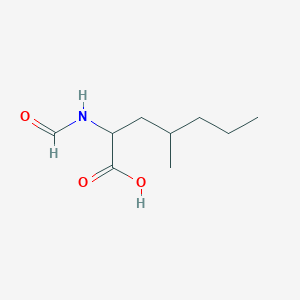
![2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B13482726.png)
![(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)
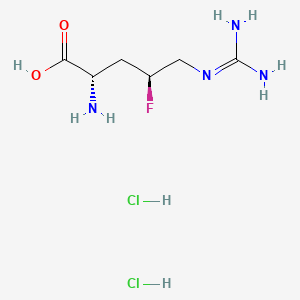
![Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13482741.png)

